molecular formula C7H13ClN4 B3394709 4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride CAS No. 690261-88-2

4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride

Cat. No.: B3394709
CAS No.: 690261-88-2
M. Wt: 188.66 g/mol
InChI Key: HXCHBYHYWSKQEC-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-Triazol-1-yl)piperidine hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features a piperidine ring substituted with a 1,2,3-triazole moiety, which imparts distinct chemical and biological properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride typically involves the cycloaddition reaction known as the “click chemistry” approach. This method utilizes azides and alkynes to form 1,2,3-triazoles under copper-catalyzed conditions. The reaction is highly efficient and yields the desired triazole product with high specificity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. Cold-chain transportation is often employed to maintain the stability of the compound during distribution .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-Triazol-1-yl)piperidine hydrochloride
  • 4-(1H-1,2,3-Triazol-4-yl)piperidine hydrochloride
  • 1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives

Uniqueness

4-(1H-1,2,3-Triazol-1-yl)piperidine hydrochloride stands out due to its specific triazole substitution pattern, which imparts unique binding properties and biological activities. Compared to its analogs, it has shown superior efficacy in certain biological assays, particularly in cancer research .

Properties

IUPAC Name

4-(triazol-1-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.ClH/c1-3-8-4-2-7(1)11-6-5-9-10-11;/h5-8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCHBYHYWSKQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CN=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1423028-48-1
Details Compound: Piperidine, 4-(1H-1,2,3-triazol-1-yl)-, hydrochloride (1:2)
Record name Piperidine, 4-(1H-1,2,3-triazol-1-yl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423028-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

188.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690261-88-2
Record name Piperidine, 4-(1H-1,2,3-triazol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690261-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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